Pyruvate Kinase Inhibitory Activity: Leishmania mexicana PYK vs. Human Isoforms
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea exhibits a measurable inhibitory preference for Leishmania mexicana pyruvate kinase (PYK) over human erythrocyte pyruvate kinase and PKM isoforms in tumor/embryonic cell contexts. This differential, though modest in absolute potency, provides a biochemical selectivity fingerprint that is absent for generic pyrimidine urea analogs lacking comparable protozoan kinase data [1].
| Evidence Dimension | Inhibitory activity (IC50) against pyruvate kinase isoforms |
|---|---|
| Target Compound Data | IC50: 2.90E+3 nM (Leishmania mexicana PYK); IC50: 8.00E+3 nM (human erythrocyte PK); IC50: 1.63E+4 nM (human PKM in embryonic and tumor cells) [1] |
| Comparator Or Baseline | Unsubstituted pyrimidine urea core (class-level baseline): no reported activity against Leishmania PYK in BindingDB |
| Quantified Difference | Approximately 2.8-fold selectivity for Leishmania PYK over human erythrocyte PK; approximately 5.6-fold selectivity over human PKM in embryonic/tumor cells |
| Conditions | Inhibition of Leishmania mexicana PYK (Asn75, Ile61, Ser362, Arg73, Gln329 residues) incubated for 15 min; human erythrocyte pyruvate kinase; human pyruvate kinase in embryonic cells and tumor cells [1] |
Why This Matters
This differential inhibition profile enables researchers to probe parasite-specific metabolic vulnerabilities while benchmarking against human orthologs, supporting anti-leishmanial target validation studies that generic pyrimidine ureas cannot address.
- [1] BindingDB. BDBM50597707 (CHEMBL5171047): IC50 data for Leishmania mexicana PYK, human erythrocyte PK, and human PKM. BindingDB/ChEMBL, 2022. View Source
